molecular formula C24H27ClN2O2S B1240224 Zuclopenthixol acetate CAS No. 85721-05-7

Zuclopenthixol acetate

货号: B1240224
CAS 编号: 85721-05-7
分子量: 443.0 g/mol
InChI 键: OXAUOBQMCDIVPQ-IOXNKQMXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zuclopenthixol acetate is a typical antipsychotic compound belonging to the thioxanthene class, specifically the cis-(Z)-isomer of clopenthixol . It is a dopamine receptor antagonist with high affinity for both D1 and D2 receptors, and also acts as an α1-adrenergic and 5-HT2 receptor antagonist . This mechanism underlies its research applications in studying schizophrenia and acute psychotic states, particularly for investigating the management of agitation, hostility, and aggressive behavior in research models . As a reagent, this compound is of interest in pharmacokinetic studies. When administered via intramuscular injection in a clinical setting, it is characterized by a slow release from the oil depot, with peak serum concentrations reached on average around 36 hours post-injection . The compound has a molecular formula of C24H27ClN2O2S and a molecular weight of 443.00 g/mol . It is metabolized primarily in the liver, involving CYP2D6 and CYP3A4 enzymes, and excreted mainly in feces . This product is provided as a high-purity chemical for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O2S/c1-18(28)29-16-15-27-13-11-26(12-14-27)10-4-6-20-21-5-2-3-7-23(21)30-24-9-8-19(25)17-22(20)24/h2-3,5-9,17H,4,10-16H2,1H3/b20-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAUOBQMCDIVPQ-IOXNKQMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235032
Record name Zuclopenthixol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85721-05-7
Record name Zuclopenthixol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85721-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclopenthixol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOPENTHIXOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349S2ZHF05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacodynamics of Zuclopenthixol

Neuroreceptor Binding Profile and Affinity

Zuclopenthixol (B143822) acetate's pharmacodynamic profile is characterized by its affinity for a range of neuroreceptors. drugbank.comfda.gov.phhmdb.cawikipedia.orghpra.iehres.calundbeck.commedkoo.commims.comdusunenadamdergisi.org This broad spectrum of activity contributes to its antipsychotic efficacy.

Dopamine (B1211576) Receptor Subtype Interactions (D1 and D2 Antagonism)

A primary mechanism of action for zuclopenthixol is its potent antagonism of dopamine receptors. drugbank.comfda.gov.phhmdb.cawikipedia.orghpra.iehres.calundbeck.commims.comdusunenadamdergisi.orgnih.govunict.it It exhibits a high affinity for both D1 and D2 dopamine receptor subtypes. drugbank.comfda.gov.phhpra.ielundbeck.commedkoo.com This dual antagonism is a key feature of its antipsychotic properties. While it binds to both receptors, in vivo studies suggest that its affinity for D2 binding sites is more dominant than for D1 receptors. fda.gov.phhpra.iemims.com The blockade of D2 receptors, in particular, is strongly correlated with the antipsychotic effects of neuroleptic drugs. fda.gov.phhpra.iemims.com

Adrenergic Receptor Subtype Interactions (Alpha1-Adrenoceptor Affinity and Alpha2-Adrenoceptor Activity)

The compound has a high affinity for alpha1-adrenergic receptors. drugbank.comfda.gov.phhmdb.cahpra.iehres.calundbeck.commims.com This antagonism of alpha1-adrenoceptors is a recognized property of many neuroleptic agents. lundbeck.com In contrast, zuclopenthixol has a very low affinity for alpha2-adrenergic receptors, with some sources indicating no blocking activity at this site. drugbank.comfda.gov.phhmdb.cahpra.iemedkoo.commims.com

Histamine (B1213489) H1 Receptor and Muscarinic Cholinergic Receptor Affinities

Zuclopenthixol possesses a weaker affinity for histamine H1 receptors. drugbank.comfda.gov.phhmdb.cahpra.ielundbeck.commims.com Furthermore, it has no affinity for muscarinic cholinergic receptors. fda.gov.phwikipedia.orghpra.iemedkoo.commims.com This lack of anticholinergic activity is a notable aspect of its pharmacodynamic profile.

Neuroreceptor Binding Affinity of Zuclopenthixol

Receptor SubtypeBinding Affinity
Dopamine D1High drugbank.comfda.gov.phhpra.ielundbeck.commedkoo.com
Dopamine D2High drugbank.comfda.gov.phhpra.ielundbeck.commedkoo.com
Serotonin (B10506) 5-HT2High drugbank.comfda.gov.phhmdb.cahpra.iehres.calundbeck.commims.com
Alpha1-AdrenergicHigh drugbank.comfda.gov.phhmdb.cahpra.iehres.calundbeck.commims.com
Alpha2-AdrenergicLow/None drugbank.comfda.gov.phhmdb.cahpra.iemedkoo.commims.com
Histamine H1Weak drugbank.comfda.gov.phhmdb.cahpra.ielundbeck.commims.com
Muscarinic CholinergicNone fda.gov.phwikipedia.orghpra.iemedkoo.commims.com

Intracellular Signaling Cascade Modulation

The binding of zuclopenthixol to its target receptors initiates a cascade of intracellular signaling events, ultimately leading to its therapeutic effects.

G-protein Coupled Receptor Signaling Pathways

The majority of the receptors that zuclopenthixol interacts with, including dopamine, serotonin, and adrenergic receptors, are G-protein coupled receptors (GPCRs). drugbank.commedchemexpress.com GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. medchemexpress.com When a ligand, or in this case an antagonist like zuclopenthixol, binds to a GPCR, it alters the receptor's conformation. drugbank.com In the case of an antagonist, this binding prevents the receptor from being activated by its natural neurotransmitter.

The antagonism of D1 and D2 dopamine receptors by zuclopenthixol interferes with the normal G-protein mediated signaling pathways associated with dopamine. drugbank.com Similarly, its blockade of 5-HT2 and alpha1-adrenergic receptors disrupts the signaling cascades initiated by serotonin and norepinephrine (B1679862), respectively. drugbank.com These G-protein coupled receptor systems play a crucial role in neurotransmission, and their modulation by zuclopenthixol is central to its mechanism of action. medchemexpress.com

Second Messenger System Regulation

Zuclopenthixol's pharmacodynamic profile is significantly shaped by its interaction with various G-protein coupled receptors (GPCRs), which in turn modulate intracellular second messenger systems. A key target is the 5-hydroxytryptamine receptor 2A (5-HT2A). drugbank.com

Antagonism of the 5-HT2A receptor by zuclopenthixol influences a critical signaling cascade. The 5-HT2A receptor is coupled to Gq/G11 G alpha proteins. drugbank.com Activation of this pathway typically initiates the enzyme phospholipase C (PLC), which hydrolyzes the plasma membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). drugbank.comwikipedia.org This enzymatic cleavage yields two important second messengers:

Inositol Trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm. wikipedia.org

Diacylglycerol (DAG): A lipophilic molecule that remains within the plasma membrane. wikipedia.org

IP3 travels to the endoplasmic reticulum, where it binds to specific IP3 receptors. These receptors are ligand-gated calcium (Ca2+) channels. wikipedia.org The binding of IP3 triggers the opening of these channels, resulting in the release of stored Ca2+ into the cytosol and a rapid increase in the intracellular free calcium concentration. wikipedia.orgnih.gov This elevation in cytosolic calcium activates a variety of calcium-regulated intracellular signals. wikipedia.org

Simultaneously, DAG functions to activate protein kinase C (PKC). nih.gov Some research suggests a novel physiological role for DAG in amplifying Ca2+ signaling by enhancing IP3 production through a positive feedback effect on PLC activity. nih.gov Therefore, by blocking 5-HT2A receptors, zuclopenthixol can attenuate this entire cascade, preventing the formation of IP3 and DAG and the subsequent release of intracellular calcium. drugbank.com

Second Messenger PathwayKey ComponentsFunction Modulated by Zuclopenthixol
Phosphatidylinositol Signaling 5-HT2A Receptor, Phospholipase C (PLC), PIP2Antagonism by zuclopenthixol at the 5-HT2A receptor level inhibits the initiation of this cascade. drugbank.com
Inositol Trisphosphate (IP3) Endoplasmic Reticulum, IP3 ReceptorZuclopenthixol's action reduces the generation of IP3, thereby preventing the release of Ca2+ from intracellular stores. drugbank.comwikipedia.org
Diacylglycerol (DAG) Plasma Membrane, Protein Kinase C (PKC)Production of DAG is decreased, which in turn reduces the activation of PKC. drugbank.comnih.gov
Intracellular Calcium (Ca2+) CytosolThe mobilization of intracellular Ca2+ is ultimately dampened due to the upstream blockade. wikipedia.orgnih.gov

Beta-arrestin Family Member-Mediated Pathway Activation

The interaction of zuclopenthixol with GPCRs, such as the dopamine D2 and 5-HT2A receptors, also involves the beta-arrestin (β-arrestin) family of proteins. drugbank.com Beta-arrestins are multifunctional proteins that play a crucial role in regulating GPCR signaling. frontiersin.org

Traditionally, β-arrestins were known for their role in GPCR desensitization. Following agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the plasma membrane. mdpi.com They bind to the activated receptor, sterically hindering its interaction with G-proteins, thereby terminating G-protein-dependent signaling. mdpi.com They also act as adaptors, facilitating the internalization of the receptor via clathrin-coated pits, a process which can lead to receptor degradation or recycling. frontiersin.org

However, β-arrestins also function as signal transducers themselves, initiating G-protein-independent signaling pathways. They can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascades like ERK1/2. frontiersin.orgnih.gov

Many antipsychotic drugs, particularly D2 receptor antagonists, have been found to interfere with dopamine-dependent β-arrestin 2 recruitment. mdpi.com Blockade of the β-arrestin pathway is considered a feature of many antipsychotics. mdpi.com For the 5-HT2A receptor, which zuclopenthixol antagonizes, β-arrestin family members inhibit G-protein signaling and mediate the activation of these alternative signaling pathways. drugbank.com This "functional selectivity," where a ligand can preferentially activate one pathway (G-protein) over another (β-arrestin) or vice-versa, is a key concept in modern pharmacology. mdpi.com The antagonistic activity of zuclopenthixol at these receptors suggests it modulates the balance between G-protein-mediated and β-arrestin-mediated signaling events.

Pharmacological Basis of Sedative Effects

The sedative properties of zuclopenthixol are an integral part of its clinical action, particularly in its acetate (B1210297) formulation used for acute psychosis. wikipedia.orgnewdrugapprovals.org This sedation is primarily attributed to its antagonist activity at several key neuroreceptors.

The most significant contributor to sedation is the blockade of histamine H1 receptors in the central nervous system. drugbank.comwikipedia.org While its affinity for H1 receptors is considered weaker than for dopamine or serotonin receptors, it is sufficient to produce a sedative effect. drugbank.comnih.gov Antagonism of H1 receptors is a well-established mechanism for inducing sedation, common to many first-generation antihistamines and several classes of psychotropic medications.

Additionally, zuclopenthixol exhibits high affinity for alpha-1 adrenergic receptors, acting as an antagonist. drugbank.comwikipedia.org Blockade of these receptors can contribute to sedation and orthostatic hypotension.

The sedative effects of zuclopenthixol acetate are transient and dose-dependent. wikipedia.orgnewdrugapprovals.org Pharmacokinetic studies show that sedative effects typically begin 2-4 hours after an intramuscular injection, with peak effects observed between 8 and 36 hours, and the action is largely complete within 48 to 72 hours. dpt.nhs.uk The drug also enhances the sedative effects of other central nervous system (CNS) depressants, such as alcohol and barbiturates. medsafe.govt.nzlundbeck.com

Receptor TargetAction of ZuclopenthixolConsequence
Histamine H1 Receptor Weak Antagonist drugbank.comwikipedia.orgInduces sedation. nih.gov
Alpha-1 Adrenergic Receptor High-Affinity Antagonist drugbank.comwikipedia.orgContributes to sedation and potential for orthostatic hypotension.
Dopamine D2 Receptor High-Affinity Antagonist drugbank.comwikipedia.orgPrimary antipsychotic action, but may indirectly contribute to sedation through modulation of arousal pathways.

Endocrine System Interactions: Prolactin Secretion Modulation

A prominent endocrine effect of zuclopenthixol is the elevation of serum prolactin levels. medsafe.govt.nzfda.gov.phhpra.ie This is a class effect common to most D2 receptor antagonist antipsychotics. wikipedia.orglundbeck.com

The mechanism involves the blockade of D2 receptors in the tuberoinfundibular pathway of the brain. This pathway runs from the arcuate nucleus of the hypothalamus to the median eminence, where dopamine is released to act on the anterior pituitary gland. Dopamine normally functions to inhibit the secretion of prolactin from pituitary lactotroph cells.

By antagonizing these D2 receptors, zuclopenthixol removes this tonic inhibition, leading to an increase in the synthesis and release of prolactin. wikipedia.orglundbeck.com This state of elevated prolactin is known as hyperprolactinemia.

Clinically significant hyperprolactinemia can lead to various secondary effects, such as galactorrhea (inappropriate milk production), amenorrhea (absence of menstruation) in females, and sexual dysfunction. medsafe.govt.nzlundbeck.com Long-term studies in rats have shown that chronic administration of D2 antagonists that increase prolactin can lead to an increased incidence of mammary adenocarcinomas. wikipedia.orgnps.org.au However, the clinical significance of these findings in humans is considered unclear due to important physiological differences in prolactin regulation between rats and humans. fda.gov.phhpra.ie

Pre Clinical Pharmacological Investigations of Zuclopenthixol Acetate

In Vitro Pharmacological Characterization and Comparative Analyses

In vitro studies have characterized the binding profile of zuclopenthixol (B143822) across various neurotransmitter receptors. These assays reveal a high affinity for several key receptors implicated in the therapeutic actions of antipsychotic medications. mims.comfda.gov.ph Specifically, zuclopenthixol demonstrates a strong binding capacity for both dopamine (B1211576) D1 and D2 receptors. mims.comfda.gov.ph In addition to its dopaminergic activity, it also binds with high affinity to α1-adrenergic receptors and serotonin (B10506) 5-HT2 receptors. lundbeck.commims.comfda.gov.ph

Table 1: In Vitro Receptor Binding Profile of Zuclopenthixol

Receptor Target Binding Affinity Citation
Dopamine D1 High fda.gov.ph, mims.com
Dopamine D2 High fda.gov.ph, mims.com
Alpha-1 Adrenergic High fda.gov.ph, mims.com
Serotonin 5-HT2 High fda.gov.ph, mims.com
Histamine (B1213489) H1 Weak fda.gov.ph, mims.com
Cholinergic Muscarinic None fda.gov.ph, mims.com

The primary mechanism of action underlying the antipsychotic effect of zuclopenthixol is its blockade of dopamine receptors. mims.comfda.gov.phmedsafe.govt.nz Functional assays confirm that this antagonism at dopamine D1 and D2 receptors is a key feature of its cellular activity. drugbank.com The dopamine receptor blocking activity has been consistently demonstrated in various behavioral studies designed to assess neuroleptic potential. mims.comfda.gov.ph A direct correlation exists between the in vivo efficacy observed in animal models, the affinity for dopamine D2 receptor binding sites measured in vitro, and the average oral antipsychotic doses used. mims.comfda.gov.phhpra.ie Like many other neuroleptic agents, zuclopenthixol's dopamine antagonism also leads to an increase in serum prolactin levels. mims.comfda.gov.phhres.ca

Receptor Binding Assays and Potency Determination

In Vivo Behavioral and Neurobiological Models

Zuclopenthixol has demonstrated potent neuroleptic activity across all standard behavioral studies in animals that assess dopamine receptor blocking function. mims.comfda.gov.ph An antiemetic effect, a characteristic often associated with neuroleptic activity, has been observed for zuclopenthixol in animal studies. lundbeck.commedsafe.govt.nz Pharmacological studies using a parenteral formulation of zuclopenthixol acetate (B1210297) in oil showed a pronounced effect beginning around 4 hours post-application, with a more marked effect observed between one and three days after injection. fda.gov.phhpra.ie Following this peak period, the effect declined rapidly. fda.gov.phhpra.ie

Animal studies have shown that zuclopenthixol influences neural activity, perception, and cognitive functions. drugbank.com In a study on rats, acute administration of zuclopenthixol was found to facilitate memory retrieval in an inhibitory avoidance task. nih.gov This cognitive enhancement was not associated with changes in motor activity. nih.gov The same study investigated the neurochemical basis for this effect and found that zuclopenthixol did not alter dopamine levels or acetylcholinesterase activity in the cortex and hippocampus. nih.gov However, it did elevate norepinephrine (B1679862) levels in the cortex at a lower dose, and both norepinephrine and serotonin (5-HT) levels in the hippocampus at a higher dose, suggesting the involvement of adrenergic and serotonergic systems in its memory-facilitating effects. nih.gov

Further studies in rats using intramuscular injections of zuclopenthixol acetate revealed effects on physiological and behavioral parameters. A high dose (5 mg/kg) significantly decreased nighttime body temperature and cage activity. nih.gov Both medium (1 mg/kg) and high (5 mg/kg) doses significantly reduced food intake between 5 and 17 hours after injection. nih.gov The high dose also produced significant analgesic activity for up to 40 hours and demonstrated antihyperalgesic effects at 16 hours post-injection. nih.gov

Table 2: Effects of this compound in Rat Models

Parameter Dosage Finding Citation
Memory Retrieval 0.7 and 1.4 mg/kg i.p. Increased step-through latency (facilitated retrieval) nih.gov
Ambulatory Activity 0.7 and 1.4 mg/kg i.p. No effect nih.gov
Cortical/Hippocampal Dopamine 0.7 and 1.4 mg/kg i.p. No effect nih.gov
Cortical Norepinephrine 0.7 mg/kg i.p. Elevated nih.gov
Cortical/Hippocampal Norepinephrine 1.4 mg/kg i.p. Elevated nih.gov
Hippocampal Serotonin (5-HT) 1.4 mg/kg i.p. Elevated nih.gov
Nighttime Body Temperature 5 mg/kg i.m. Significantly decreased nih.gov
Cage Activity 5 mg/kg i.m. Significantly decreased nih.gov
Food Intake (5-17h post-injection) 1 and 5 mg/kg i.m. Significantly decreased nih.gov

This compound has been extensively studied in wildlife for its ability to modulate behavior, particularly in stressful situations like handling and translocation. vin.comresearchgate.net It is known to play a role in regulating behavioral responses to anxiogenic situations. drugbank.com Studies in various species, including wapiti, red deer, and white-tailed deer, have found that this compound is effective at decreasing handling stress, anxiety, and motor activity. ivis.orgvin.combioone.org Treated animals are generally calmer, easier to handle, show less interest in their surroundings and people, and exhibit reduced aggressive and dominant behaviors within a group. ivis.orgbioone.org In wapiti, animals treated with this compound were observed to be less excited and spent more time lying down, feeding, and grooming compared to control animals. vin.combioone.org This calming effect contributes to a reduction in injuries and the risk of capture myopathy. vin.comresearchgate.net

Regarding interactions with other psychoactive substances, pre-clinical findings indicate that this compound can enhance the sedative effect of alcohol, barbiturates, and other central nervous system (CNS) depressants. mims.comfda.gov.phhpra.ie It may also reduce the effect of levodopa (B1675098) and adrenergic drugs. mims.commedsafe.govt.nz

Table 3: Behavioral Modulation by this compound in Animal Models

Animal Model Observed Effect Citation
Wildlife (general) Reduces stress, anxiety, aggression, and motor activity during handling and translocation. , ivis.org
Wapiti (Cervus elaphus) Calmer during handling, less excited, reduced physiological stress markers (e.g., body temperature, cortisol). vin.com, researchgate.net, bioone.org
Red Deer Reduced flight distance, easier to handle. ivis.org
Horses Potential anxiolytic or stress-reducing effect observed in some individuals.

Investigations into Memory Retrieval Facilitation and Underlying Noradrenergic and Serotonergic Mechanisms in Rats

Research into the neurocognitive effects of zuclopenthixol has explored its potential to facilitate memory retrieval. In studies using an inhibitory avoidance task in rats, the acute administration of zuclopenthixol was shown to enhance memory retrieval processes. This effect was observed without confounding motor activity, indicating a specific action on cognitive functions.

The investigation into the neurochemical underpinnings of this memory facilitation pointed towards the involvement of noradrenergic and serotonergic systems. Administration of zuclopenthixol did not alter dopamine levels or acetylcholinesterase (AChE) activity in the cortex and hippocampus of the rats. However, it did produce distinct changes in norepinephrine (NE) and serotonin (5-HT) levels. A lower dose elevated cortical norepinephrine, while a higher dose increased norepinephrine in both the cortex and hippocampus, along with a rise in hippocampal serotonin. These findings suggest that the memory-enhancing effects of zuclopenthixol are likely mediated by its influence on adrenergic and serotonergic pathways, rather than dopaminergic or cholinergic systems.

Effect of Zuclopenthixol on Neurotransmitter Levels in Rat Brain Regions
Neurotransmitter/EnzymeCortexHippocampus
Dopamine (DA)No EffectNo Effect
Acetylcholinesterase (AChE)No EffectNo Effect
Norepinephrine (NE)Elevated (low and high dose)Elevated (high dose)
Serotonin (5-HT)No EffectElevated (high dose)

Chronic Pre-clinical Administration Studies and Toxicological Findings

Long-term pre-clinical studies in rodents have been conducted to assess the systemic effects and toxicological profile of zuclopenthixol following chronic administration.

Assessment of Long-term Effects on Organ Systems (e.g., Thyroid, Mammary Gland, Pancreatic Islet Cells in Rodents)

In a two-year oncogenicity study in rats, chronic administration of zuclopenthixol resulted in slight, non-statistical increases in the incidence of certain tumors. fda.gov.phhpra.ie Specifically, these included mammary adenocarcinomas and pancreatic islet cell adenomas and carcinomas in female rats, as well as thyroid parafollicular carcinomas. fda.gov.phhpra.iemedsafe.govt.nznps.org.auhres.calundbeck.com This finding is considered common for dopamine D2 receptor antagonists, which are known to increase prolactin secretion in rats. fda.gov.phmedsafe.govt.nznps.org.aulundbeck.comwikipedia.orghpra.ie The physiological differences in prolactin regulation between rats and humans make the direct clinical significance of these findings unclear. fda.gov.phhpra.ie

Reproductive System Impacts in Pre-clinical Models

Pre-clinical studies in rats have revealed several impacts on the reproductive system. Administration of zuclopenthixol was associated with a slight delay in mating. fda.gov.phhpra.iemedsafe.govt.nzlundbeck.commedicines.iemedicines.org.uk In experiments where the compound was given via diet, impaired mating performance and a reduced conception rate were observed. fda.gov.phhpra.iemedsafe.govt.nzlundbeck.commedicines.iemedicines.org.uk

Furthermore, peri/postnatal studies in rats showed that zuclopenthixol administration led to an increase in stillbirths, reduced pup survival, and delayed development of the pups. fda.gov.phhpra.iemedsafe.govt.nzhres.calundbeck.commedicines.org.ukhpra.iehpra.ie It is noted that these effects may have been influenced by maternal neglect, as the dams were exposed to doses that produced maternal toxicity. fda.gov.phhpra.iemedsafe.govt.nzmedicines.org.ukhpra.iehpra.ie Animal reproduction studies did not show evidence of embryotoxic or teratogenic effects. fda.gov.phhpra.ie

Comparative Pre-clinical Pharmacology of Zuclopenthixol and Analogues

The pharmacological properties of zuclopenthixol are distinguished by its specific isomeric structure and its receptor affinity profile relative to other neuroleptic classes.

Differentiation from Clopenthixol (B1202743) (cis/trans isomerism)

Zuclopenthixol is the pure cis-(Z) isomer of clopenthixol. wikidoc.orgwikipedia.orgebi.ac.ukoup.comcambridge.orgcambridge.org Clopenthixol itself is a racemic mixture of the cis-(Z) and trans-(E) geometric isomers. wikidoc.orgwikipedia.orgebi.ac.ukoup.com The neuroleptic activity resides almost exclusively in the cis-(Z) isomer, zuclopenthixol, while the trans-(E) isomer is practically devoid of this effect. oup.comnih.gov As a result, on a milligram-to-milligram basis, zuclopenthixol is approximately twice as active as clopenthixol. cambridge.orgwiley.com

Comparative Receptor Affinity Profiles with Other Neuroleptics (e.g., Phenothiazines, Butyrophenones)

Zuclopenthixol is a thioxanthene (B1196266) derivative with a broad receptor binding profile. drugbank.comdrugcentral.orgnih.govsmpdb.cahmdb.ca Its antipsychotic effect is primarily linked to its potent antagonism of both dopamine D1 and D2 receptors. drugbank.comdrugcentral.orgnih.govsmpdb.ca This distinguishes it from other neuroleptic classes. For instance, while phenothiazines also block dopamine receptors, their affinity for D1 receptors is generally much lower than for D2 receptors. drugcentral.org Butyrophenones, such as haloperidol, are even more selective, with affinity almost exclusively for D2 receptors. cambridge.orgdrugcentral.org

In addition to its potent dopamine receptor blockade, zuclopenthixol demonstrates high affinity for alpha-1 adrenergic and serotonin 5-HT2 receptors. drugbank.comnih.govsmpdb.ca It possesses weaker activity as a histamine H1 receptor antagonist and has an even lower affinity for muscarinic cholinergic and alpha-2 adrenergic receptors. drugbank.comnih.govsmpdb.ca

Comparative Receptor Affinity of Neuroleptic Classes
ReceptorZuclopenthixol (Thioxanthene)Phenothiazines (e.g., Chlorpromazine)Butyrophenones (e.g., Haloperidol)
Dopamine D1HighLow to ModerateVery Low
Dopamine D2HighHighHigh
Serotonin 5-HT2AHighHighModerate
Alpha-1 AdrenergicHighHighModerate
Histamine H1WeakHighLow
Muscarinic CholinergicVery LowModerate to HighVery Low

Formulation Science and Pharmacokinetic Principles of Zuclopenthixol Acetate

Esterification Strategy for Prolonged Release

The development of zuclopenthixol (B143822) acetate (B1210297) as a prolonged-release formulation hinges on a specific chemical modification strategy: esterification. medicines.org.uk By reacting the parent compound, zuclopenthixol, with acetic acid, the more lipophilic (fat-soluble) substance, zuclopenthixol acetate, is created. medicines.org.ukhpra.ie This conversion is a deliberate prodrug approach designed to alter the physicochemical properties of the drug. nih.gov The increased lipophilicity is crucial for its formulation into an oil-based depot injection and fundamentally alters its absorption and release profile following intramuscular administration. medicines.org.uklundbeck.com This esterification with a short-chain fatty acid (acetic acid) is what enables a duration of action of two to three days, distinguishing it from the even longer-acting decanoate (B1226879) ester. nih.govpsychiatry.runih.gov

Depot Formulation Characteristics and Release Mechanisms (Oil-based Vehicles)

This compound is formulated as a solution in an oil-based vehicle for intramuscular injection, creating what is known as a depot formulation. nih.govpharmtech.com This vehicle is typically a thin vegetable oil, such as medium-chain triglycerides or fractionated coconut oil (Viscoleo®). nih.govlundbeck.compsychiatry.rufda.gov.ph When injected into a muscle, the oily solution forms a localized deposit, or depot, from which the drug is released gradually. ivis.org

The primary release mechanism is governed by the slow diffusion of the lipophilic this compound ester from the oil vehicle into the surrounding aqueous environment of the body tissues. medicines.org.ukhpra.ielundbeck.com This process is driven by the partitioning of the drug between the oil phase and the tissue fluid. nih.gov The rate of this diffusion is a key factor controlling the onset and duration of the drug's effect. nih.govlundbeck.com The use of an oil vehicle is also associated with good local tolerability at the injection site compared to aqueous solutions. fda.gov.ph It is important that this compound, which is dissolved in medium-chain triglycerides, is not mixed with depot formulations that use sesame oil as a vehicle, as this can cause significant changes in the pharmacokinetic properties of the drugs. fda.gov.ph

Development and Research into Novel Sustained-Release Formulations (e.g., Polymer-based Systems)

While oil-based depots are the conventional formulation, research has been conducted into novel sustained-release systems for this compound. One such development involves dissolving the fatty acid ester of this compound in a 72-hour slow-release polymer instead of a vegetable oil vehicle. wildpharm.co.za This approach aims to produce a more consistent and predictable slow release of the drug. wildpharm.co.za Research into other drugs using similar polymer-based systems, such as buprenorphine, has shown that maximum serum concentrations can be achieved more rapidly (within 6 hours) while maintaining therapeutic plasma levels for up to 72 hours. wildpharm.co.za These alternative delivery systems represent an ongoing effort to refine the release kinetics of long-acting injectable drugs. wildpharm.co.za

Pharmacokinetic Distinctions Across Zuclopenthixol Formulations (Acetate vs. Decanoate vs. Dihydrochloride)

The pharmacokinetic profiles of the three main injectable zuclopenthixol preparations—acetate, decanoate, and dihydrochloride (B599025)—are markedly different, which is reflected in their distinct clinical properties. psychiatry.runih.gov

Zuclopenthixol Dihydrochloride: This is an aqueous solution of a salt form of the drug. It is absorbed very rapidly, with maximum serum concentrations (Tmax) reached approximately one hour after injection. psychiatry.runih.gov Its duration of effect is correspondingly short, lasting only a few hours. psychiatry.ru

This compound: As an ester dissolved in oil, this formulation has a much slower release. hpra.iepsychiatry.ru Maximum serum concentrations are typically reached between 24 and 48 hours (average of 36 hours) post-injection. medicines.org.ukhpra.iepsychiatry.runih.gov Three days after injection, serum levels fall to about one-third of the maximum concentration. hpra.iefda.gov.ph This profile provides a duration of action of 2-3 days. psychiatry.runih.gov

Zuclopenthixol Decanoate: This long-acting injectable (LAI) involves the esterification of zuclopenthixol with a longer-chain fatty acid (decanoic acid), making it highly lipophilic. farbefirma.orghpra.ie When injected from its oil depot, its release is very slow. nih.govhpra.ie Maximum serum concentrations are not reached for 3 to 7 days, and the elimination half-life, which reflects the slow release from the depot, is approximately 19 days or 3 weeks. lundbeck.comnih.govhpra.iemedsinfo.com.au This results in a much longer duration of action of 2 to 4 weeks. nih.govpsychiatry.ru

These differences highlight how altering the salt or ester form and the vehicle can significantly tailor the pharmacokinetic behavior of a single active moiety to suit different therapeutic needs, from acute intervention to long-term maintenance. psychiatry.rucambridge.org

Table 1: Comparative Pharmacokinetic Parameters of Zuclopenthixol Formulations

Formulation Vehicle Time to Peak Plasma Concentration (Tmax) Duration of Action
Zuclopenthixol Dihydrochloride Aqueous Solution ~1 hour psychiatry.runih.gov Hours psychiatry.ru
This compound Oil (Medium-Chain Triglycerides) 24-48 hours (average 36 hours) psychiatry.runih.govcambridge.org 2-3 days psychiatry.ru
Zuclopenthixol Decanoate Oil (Medium-Chain Triglycerides) 3-7 days lundbeck.commedsinfo.com.au 2-4 weeks nih.govpsychiatry.ru

Neurobiological Underpinnings of Zuclopenthixol Acetate S Actions Theoretical Frameworks

Theoretical Models of Dopaminergic System Modulation in Psychosis

The cornerstone of zuclopenthixol's antipsychotic mechanism lies in its potent antagonism of dopamine (B1211576) receptors, which aligns with the dopamine hypothesis of psychosis. wikipedia.orgfda.gov.ph This long-standing model posits that the positive symptoms of psychosis stem from hyperactive dopaminergic signal transduction in certain brain regions, particularly the mesolimbic pathway. wikipedia.orgnih.gov The theory is supported by observations that many effective antipsychotic agents exert their effects through dopamine receptor blockade. wikipedia.orgnih.gov

Zuclopenthixol (B143822) is a potent antagonist at both dopamine D1 and D2 receptors. drugbank.comdrugbank.comnih.gov Its high affinity for these receptors is a central feature of its neuroleptic activity. medicines.org.ukfda.gov.phmedsafe.govt.nz

Dopamine D2 Receptor Antagonism : The blockade of D2 receptors is considered a core mechanism for the action of all licensed antipsychotic drugs. nih.gov Overactivation of D2 receptors is thought to be a key factor in the chemical synaptic dysregulation observed in psychosis. wikipedia.org By blocking these receptors, particularly in the mesolimbic system, zuclopenthixol is theorized to dampen the excessive dopaminergic neurotransmission, thereby modulating the neural activity that underlies psychotic symptoms. wikipedia.orgnih.gov In vivo studies have demonstrated that zuclopenthixol has a dominant affinity for D2 binding sites. fda.gov.ph Positron Emission Tomography (PET) studies in healthy subjects have shown that even low doses of zuclopenthixol acetate (B1210297) can achieve high levels of D2 receptor occupancy, exceeding the 70% threshold often considered necessary for an antipsychotic effect. nih.gov

Dopamine D1 Receptor Antagonism : Unlike many other typical antipsychotics that are more selective for D2 receptors, zuclopenthixol, as a thioxanthene (B1196266) derivative, also demonstrates high affinity for D1 receptors. medicines.org.ukfda.gov.phnih.govmedsafe.govt.nz The dopamine hypothesis also suggests that problems with dopamine function in the mesocortical pathway, which may involve D1 receptors, could be responsible for negative and cognitive symptoms. wikipedia.org While the primary antipsychotic effect is linked to D2 blockade, the concurrent antagonism of D1 receptors contributes to a broader modulation of the dopaminergic system, distinguishing its profile from more selective agents. drugbank.commedsafe.govt.nz

The antipsychotic effect of neuroleptics like zuclopenthixol is believed to trigger a cascade of events, influencing other transmitter systems as a consequence of this primary dopamine receptor blockade. mims.com

Contributions of Serotonergic and Adrenergic System Modulation to Overall Pharmacological Profile

The following table summarizes the receptor binding profile of zuclopenthixol, the active metabolite of zuclopenthixol acetate.

ReceptorAffinitySource(s)
Dopamine D1 High lundbeck.comfda.gov.phdrugbank.comnih.gov
Dopamine D2 High lundbeck.comfda.gov.phdrugbank.comnih.gov
Serotonin (B10506) 5-HT2 High lundbeck.comfda.gov.phdrugbank.comwikipedia.org
Adrenergic α1 High lundbeck.comfda.gov.phdrugbank.comwikipedia.org
Histamine (B1213489) H1 Weak fda.gov.phwikipedia.orgmedkoo.com
Adrenergic α2 None / No Activity fda.gov.phwikipedia.orgmedkoo.com
Cholinergic Muscarinic None / No Affinity fda.gov.phmedkoo.commims.com

Interplay of Receptor Antagonism in Modulating Neural Circuits

The neurobiological action of this compound is not the result of its effect on a single receptor type, but rather the complex interplay of its antagonism across multiple neurotransmitter systems. The simultaneous blockade of dopamine, serotonin, and adrenergic receptors modulates the activity of extensive neural circuits implicated in the pathophysiology of psychosis.

The primary antipsychotic effect is strongly linked to the blockade of D2 receptors in the mesolimbic pathway, which is theorized to correct the hyperdopaminergic state associated with positive psychotic symptoms. wikipedia.orgnih.gov However, the concurrent high-affinity blockade of 5-HT2A receptors introduces a layer of modulation characteristic of some newer antipsychotics. The interaction between serotonergic and dopaminergic systems is critical; 5-HT2A receptor antagonism can facilitate dopamine release in certain brain regions, such as the prefrontal cortex, which may be relevant for cognitive functions. This interplay suggests a mechanism that extends beyond simple dopamine blockade.

Furthermore, the potent α1-adrenergic antagonism contributes significantly to the compound's effects on arousal and agitation, which are often targeted in acute psychotic states. mims.com This action, combined with the D2 blockade, allows for modulation of circuits involved in both the core symptoms of psychosis and associated behavioral disturbances like agitation and aggression. mims.comresearchgate.net The weak affinity for histamine H1 receptors and lack of significant affinity for muscarinic and α2-adrenergic receptors further refine its specific pharmacological signature, distinguishing it from other antipsychotics with different binding profiles. fda.gov.phwikipedia.org

In essence, this compound's mechanism involves a broad-spectrum antagonism that impacts the delicate balance within and between the dopaminergic, serotonergic, and adrenergic systems. This multi-target engagement allows for a comprehensive modulation of the dysregulated neural circuits that are believed to underpin the complex symptoms of psychosis. mims.com

Methodological Approaches and Considerations in Zuclopenthixol Acetate Research

Limitations and Challenges in Historical Pre-clinical Research Design

Historically, pre-clinical research on zuclopenthixol (B143822) acetate (B1210297) has faced several limitations and challenges that may impact the translation of findings to clinical practice. A significant portion of early research relied on open and uncontrolled clinical studies. nih.govpsychiatry.ru While these studies suggested the effectiveness of zuclopenthixol acetate, particularly in managing acute psychosis, they often lacked the rigorous methodology of randomized controlled trials. nih.govpsychiatry.ru

A major challenge has been the poor reporting of findings and methodological flaws in many of the smaller, early trials. nih.govpsychiatry.ruresearchgate.net This includes a lack of detailed information on randomization, blinding, and allocation concealment, making it difficult to assess the true risk of bias. nih.gov Furthermore, many studies presented findings in formats that were difficult to synthesize, such as graphs without raw data or relying solely on p-values without providing measures of effect size or variability. nih.gov

Another limitation is the ethical challenge of studying drug safety in specific populations, such as during pregnancy. It is not feasible to conduct studies on human embryos, leading researchers to use animal models like chick embryos to investigate potential teratogenic effects. dergipark.org.tr However, the direct translation of these findings to humans is complex. dergipark.org.tr Additionally, many historical studies did not adequately report on all relevant outcomes, with some failing to provide data on crucial aspects like harm to self or others. psychiatry.ru The choice of comparator drugs in these trials can also be a point of contention, and ideally, comparisons should be made against a placebo, which is often ethically challenging in this patient population. psychiatry.ru

Methodologies for Assessing Neuroleptic Activity in Animal Models

A variety of animal models have been employed to assess the neuroleptic activity of this compound, providing insights into its behavioral, physiological, and neurological effects.

Behavioral Assessment:

Ethopharmacological Profiles in Rodents: Studies in rats have utilized ethopharmacological approaches to characterize the behavioral effects of zuclopenthixol. For instance, after acute treatment, zuclopenthixol has been shown to decrease offensive behaviors without impairing motor activity at lower doses. medchemexpress.com

Novel Object Test (NOT) in Horses: To assess the potential anxiety-reducing effects of this compound in horses, the Novel Object Test has been used. This test evaluates fear-related behaviors when an animal is presented with an unfamiliar object.

Activity and Stress-Related Behaviors in Wildlife: In wildlife species such as wapiti, researchers have used subjective observations of behavior (e.g., time spent lying down, feeding, grooming) and objective physiological measures to assess the stress-reducing effects of this compound during handling. vin.com Studies in wallabies and cane rats have also demonstrated a marked decrease in stress-related behaviors during handling. ivis.org

Physiological and Motor Function Assessment:

Telemetric Monitoring in Rats: Intra-abdominal telemeters have been used in rats to measure body temperature and cage activity following the administration of long-acting neuroleptics like this compound. nih.gov These studies have shown that zuclopenthixol can decrease nighttime body temperature and cage activity. nih.gov

Nociceptive Response Assessment in Rats: Challenges to noxious heat and pressure have been used to assess the analgesic properties of zuclopenthixol in rats. nih.gov

Motor Function Impairment: Motor function in rats has been evaluated following administration of zuclopenthixol, with higher doses leading to impaired motor function. nih.gov

The table below summarizes findings from a study investigating the physiological effects of this compound in a rat model. nih.gov

ParameterDose of this compoundObservation
Nighttime Body Temperature 5 mg/kgSignificantly decreased
Nighttime Cage Activity 5 mg/kgSignificantly decreased
Food Intake (5-17h post-injection) 1 mg/kg and 5 mg/kgSignificantly decreased
Analgesic Activity 5 mg/kgSignificant analgesic activity up to 40h post-injection
Antihyperalgesic Activity 5 mg/kgSignificant antihyperalgesic activity at 16h post-injection
Motor Function 5 mg/kgImpaired

Use of In Vitro Techniques for Receptor Characterization

In vitro techniques are fundamental for characterizing the receptor binding profile of zuclopenthixol, the active component of this compound. These methods provide detailed information about the drug's affinity for various neurotransmitter receptors, which underlies its therapeutic effects and potential side effects.

In contrast, zuclopenthixol shows no affinity for cholinergic muscarinic receptors. hpra.iemims.comfda.gov.ph It possesses weak affinity for histamine (B1213489) H1 receptors and no blocking activity at α2-adrenoceptors. hpra.iemims.comfda.gov.ph While in vitro studies show high affinity for both D1 and D2 receptors, in vivo evidence suggests that its affinity for D2 binding sites is dominant. hpra.iemims.comfda.gov.ph

The metabolism of zuclopenthixol has also been investigated using in vitro methods. Studies utilizing human liver microsomes have indicated that cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, play a significant role in its metabolism. wikipedia.orgnih.gov

The following table summarizes the in vitro receptor binding profile of zuclopenthixol.

ReceptorAffinity/Activity
Dopamine (B1211576) D1 High affinity antagonist hpra.iemims.comfda.gov.phlundbeck.comwikipedia.org
Dopamine D2 High affinity antagonist hpra.iemims.comfda.gov.phlundbeck.comwikipedia.org
α1-Adrenoceptors High affinity hpra.iemims.comfda.gov.phlundbeck.com
5-HT2 Receptors High affinity hpra.iemims.comfda.gov.phlundbeck.com
Histamine H1 Receptors Weak affinity hpra.iemims.comfda.gov.ph
Cholinergic Muscarinic Receptors No affinity hpra.iemims.comfda.gov.ph
α2-Adrenoceptors No blocking activity hpra.iemims.comfda.gov.ph

Application of Electrophysiological Measures (e.g., EEG quantification) in Psychopharmacological Research

Electrophysiological measures, particularly quantitative electroencephalography (EEG), are valuable tools in psychopharmacological research to assess the effects of drugs like zuclopenthixol on brain activity. EEG provides a non-invasive method to measure and quantify changes in brain electrical patterns following drug administration.

Studies have examined the impact of antipsychotic medications, including zuclopenthixol, on EEG patterns in patients with schizophrenia and other psychiatric disorders. dergipark.org.tr Research has shown that typical antipsychotics, a class to which zuclopenthixol belongs, can induce EEG abnormalities. dergipark.org.tr Specifically, one study found that EEG abnormalities, other than epileptic activity, were observed in 58.3% of patients being treated with typical antipsychotics. dergipark.org.tr

In the context of electroconvulsive therapy (ECT), the co-administration of antipsychotics like zuclopenthixol has been studied for its influence on seizure threshold and duration. researchgate.net One study reported that in 57% of ECT sessions for patients taking zuclopenthixol, there was a significant difference in either EEG or EMG registered seizure duration, as well as in the stimulus intensity required, when compared to a non-treated group. researchgate.net This suggests that zuclopenthixol may possess epileptogenic properties. researchgate.net

Quantitative EEG analysis allows for the spectral analysis of EEG signals, examining power in different frequency bands (e.g., theta, alpha, beta). researchgate.net Research comparing drug-free patients with those on antipsychotic monotherapy has shown that antipsychotic treatment can lead to significant increases in theta, alpha, and beta power. researchgate.net While specific quantitative EEG data solely for this compound is limited in the provided context, the methodologies applied to other antipsychotics are directly relevant and applicable to understanding its neurophysiological effects. The quantification of EEG provides a sensitive method for characterizing the central effects of psychopharmacological agents. nih.gov

Emerging Research Avenues and Future Directions for Zuclopenthixol Acetate

Exploration of Undiscovered Receptor Interactions and Novel Molecular Targets

While zuclopenthixol (B143822) is a well-known antagonist of dopamine (B1211576) D1 and D2 receptors, current research is delving into its interactions with other receptor systems. drugbank.com It exhibits a high affinity for alpha-1 adrenergic and 5-HT2 receptors, with weaker antagonistic effects on histamine (B1213489) H1 receptors and even lower affinity for muscarinic cholinergic and alpha-2 adrenergic receptors. drugbank.comhres.ca The intricate interplay of these receptor interactions is a key area of investigation, as it may explain the compound's broad spectrum of effects. Further research into these less-explored receptor interactions could uncover novel therapeutic applications for zuclopenthixol acetate (B1210297).

Known Receptor Affinities of Zuclopenthixol

ReceptorAffinity
Dopamine D1High
Dopamine D2High
Alpha-1 AdrenergicHigh
5-HT2High
Histamine H1Weak
Muscarinic CholinergicVery Low
Alpha-2 AdrenergicNo blocking activity

Development of Advanced Pre-clinical Models for Pharmacological Screening

The development of more sophisticated pre-clinical models is essential for advancing our understanding of antipsychotic agents like zuclopenthixol acetate. Traditional models, often reliant on dopamine agonist-induced behaviors, may not fully capture the complex nature of psychosis or predict efficacy against negative and cognitive symptoms. acnp.orgtandfonline.com

Current research emphasizes the need for multi-model approaches that incorporate neurodevelopmental, immune, and genetic factors to better simulate the human condition. tandfonline.com Models utilizing substances like ketamine, a glutamate (B1630785) antagonist, are being explored to identify antipsychotics with atypical profiles that may be effective in treatment-resistant populations. acnp.org The use of prepulse inhibition (PPI) and latent inhibition paradigms also offers valuable insights into the cognitive and attentional deficits associated with schizophrenia. acnp.orgresearchgate.net These advanced models will be instrumental in the future screening and development of novel antipsychotic therapies.

Pre-clinical Comparative Studies with Contemporary Antipsychotic Agents

While clinical comparisons of this compound with other antipsychotics exist, there is a need for more robust pre-clinical comparative studies. nih.govresearchgate.net Existing reviews have often highlighted the limited quality and methodological flaws of older trials. nih.govnih.gov

Future pre-clinical research should focus on head-to-head comparisons with both typical and atypical antipsychotics across a range of behavioral and neurochemical assays. This would provide a more detailed understanding of this compound's relative efficacy and receptor engagement profile. Such studies are critical for positioning it appropriately within the modern therapeutic arsenal (B13267) and for identifying patient populations that may derive the most benefit.

Pharmacogenomic Influences on this compound Response in Pre-clinical Models

The influence of genetic variations on the response to zuclopenthixol is a significant and growing area of research. It is known that zuclopenthixol is metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4. wikipedia.orgnih.gov Genetic polymorphisms in these enzymes can lead to substantial inter-individual differences in drug metabolism and, consequently, in clinical outcomes. nih.gov

A retrospective study involving over 2,000 patients demonstrated that age and CYP2D6 genotype significantly impact zuclopenthixol exposure. nih.gov Older patients and those with reduced CYP2D6 function showed higher dose-adjusted serum concentrations. nih.gov Pre-clinical models that incorporate these pharmacogenomic factors are crucial for predicting patient response and for developing personalized medicine approaches.

Key Genes in Zuclopenthixol Metabolism

GeneFunctionImpact of Variation
CYP2D6Metabolizes zuclopenthixolReduced function leads to higher drug exposure
CYP3A4Metabolizes zuclopenthixolVariations can alter drug clearance

Advanced Analytical Methods for Studying Zuclopenthixol and its Metabolites in Biological Systems

The development of sensitive and specific analytical methods is paramount for accurately studying zuclopenthixol and its metabolites. High-performance liquid chromatography (HPLC) with diode array detection has been validated for the determination of zuclopenthixol in serum, proving suitable for therapeutic drug monitoring and confirming intoxication. researchgate.net

More recently, a stability-indicating HPLC method has been developed to quantify impurities and characterize stress degradation products of zuclopenthixol. researchgate.net Furthermore, multi-analyte liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are now available for the simultaneous quantification of numerous antipsychotics, including zuclopenthixol, in plasma. uantwerpen.be These advanced techniques are essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis, providing greater confidence in measured results. uantwerpen.be

常见问题

Q. What methodological challenges exist in designing randomized controlled trials (RCTs) for zuclopenthixol acetate in acute psychosis?

RCTs for this compound face challenges such as ethical constraints in emergency psychiatric settings, heterogeneous patient populations, and difficulties in blinding due to its distinct pharmacokinetic profile (delayed onset of 2–4 hours and 24–72-hour duration). Retrospective audits reveal significant variability in prescribing practices across centers, complicating standardization . Researchers should prioritize pragmatic trial designs with clear inclusion criteria (e.g., severe agitation unresponsive to first-line agents) and use objective behavioral rating scales (e.g., PANSS-Excited Component) to minimize bias.

Q. How does this compound compare to haloperidol in managing acute aggression?

Systematic reviews indicate no significant superiority in sedation or aggression control between this compound and haloperidol at 2 hours (RR 0.60, 95% CI 0.27–1.34). However, this compound reduces the need for repeated injections (NNT 4) and adjunct benzodiazepines (RR 0.03, 95% CI 0.00–0.47) due to its prolonged action . Trials should account for delayed onset by incorporating longer observation periods (≥24 hours) and monitoring extrapyramidal symptoms (EPS), which occur in <20% of cases .

Q. What are the common adverse effects of this compound, and how should they be assessed in clinical studies?

Frequent adverse effects include sedation (20–30%) and EPS (e.g., akathisia, dystonia). Rare cases of pretibial edema have been reported, likely linked to histamine or alpha-1 receptor antagonism. Researchers should use standardized tools like the Naranjo Adverse Reaction Probability Scale (score ≥5 indicates probable causality) and document temporal relationships between injection and symptom onset .

Advanced Research Questions

Q. How does this compound’s D2 receptor occupancy profile influence dosing strategies?

PET studies show that a single 12.5 mg dose achieves 51–75% D2 occupancy at 7 hours, escalating to 75–87% by 31 hours. Clinical doses (50–150 mg) likely induce >90% occupancy, correlating with sedation but increasing EPS risk. Researchers should model pharmacokinetic-pharmacodynamic relationships using sparse sampling and Bayesian estimation to optimize dosing intervals .

Q. What biases affect meta-analyses of this compound, and how can they be mitigated?

Funnel plot asymmetry (indicative of publication bias) was observed in 38% of antipsychotic meta-analyses. For this compound, small trial sizes and industry-sponsored studies exacerbate bias. Researchers should apply Egger’s regression test (intercept >2.0 suggests asymmetry) and include grey literature (e.g., clinical registries) to reduce missing data . Sensitivity analyses excluding underpowered trials (<50 participants) are recommended.

Q. What ethical considerations arise when using this compound for chemical restraint in acute psychosis?

Ethical dilemmas include informed consent in agitated patients and balancing autonomy with safety. Guidelines recommend restricting this compound to cases refractory to shorter-acting agents (e.g., lorazepam) and documenting risk-benefit assessments. Institutional protocols should mandate independent oversight for off-label use and monitor EPS via standardized scales (e.g., SAS) .

Q. How can preclinical models elucidate this compound’s mechanism of action?

Zebrafish or rodent models of dopamine hypersensitivity can assess its mixed D1/D2/5-HT2A antagonism. Electrophysiological studies in hippocampal slices may clarify its effects on glutamatergic transmission, potentially explaining cognitive side effects. Dose-response curves should compare acetate and decanoate formulations to isolate pharmacokinetic contributions .

Methodological Recommendations

  • For Retrospective Audits : Use ICD-10 codes (e.g., F20.0) to identify this compound recipients. Stratify by diagnosis (schizophrenia vs. bipolar mania) and adjust for confounders (e.g., prior antipsychotic exposure) .
  • For Neuroimaging Studies : Combine PET with fMRI to map D2 occupancy and functional connectivity changes in limbic circuits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuclopenthixol acetate
Reactant of Route 2
Reactant of Route 2
Zuclopenthixol acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。